Cas no 33627-02-0 (2-Acetyl-6-fluoronaphthalene)

2-Acetyl-6-fluoronaphthalene Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(6-fluoro-2-naphthalenyl)-
- 2-acetyl-6-fluoronaphthalene
- SCHEMBL405219
- CS-0161891
- 33627-02-0
- BS-17045
- 1-(6-Fluoronaphthalen-2-yl)ethanone
- MFCD25962455
- AKOS023798691
- D83927
- 2-Acetyl-6-fluoronaphthalene
-
- Inchi: InChI=1S/C12H9FO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3
- InChI Key: TXXWLEREQYRORU-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC2=C(C=C1)C=C(C=C2)F
Computed Properties
- Exact Mass: 188.06377
- Monoisotopic Mass: 188.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 3
Experimental Properties
- PSA: 17.07
2-Acetyl-6-fluoronaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A396240-250mg |
2-Acetyl-6-fluoronaphthalene |
33627-02-0 | 250mg |
$ 517.00 | 2023-04-19 | ||
Chemenu | CM231119-1g |
1-(6-Fluoronaphthalen-2-yl)ethanone |
33627-02-0 | 97% | 1g |
$*** | 2023-05-30 | |
abcr | AB548509-250 mg |
1-(6-Fluoronaphthalen-2-yl)ethanone; . |
33627-02-0 | 250MG |
€714.10 | 2022-07-28 | ||
TRC | A396240-50mg |
2-Acetyl-6-fluoronaphthalene |
33627-02-0 | 50mg |
$ 115.00 | 2023-04-19 | ||
Ambeed | A879297-250mg |
1-(6-Fluoronaphthalen-2-yl)ethanone |
33627-02-0 | 97% | 250mg |
$354.0 | 2024-08-02 | |
abcr | AB548509-1g |
1-(6-Fluoronaphthalen-2-yl)ethanone; . |
33627-02-0 | 1g |
€1379.70 | 2025-02-16 | ||
Aaron | AR01K1FZ-250mg |
1-(6-Fluoronaphthalen-2-yl)ethanone |
33627-02-0 | 97% | 250mg |
$355.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6244-100.0mg |
1-(6-fluoro-2-naphthyl)ethanone |
33627-02-0 | 95% | 100.0mg |
¥1279.0000 | 2024-08-03 | |
abcr | AB548509-250mg |
1-(6-Fluoronaphthalen-2-yl)ethanone; . |
33627-02-0 | 250mg |
€591.50 | 2025-02-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232531-50mg |
1-(6-Fluoronaphthalen-2-yl)ethanone |
33627-02-0 | 97% | 50mg |
¥1386.00 | 2024-05-18 |
2-Acetyl-6-fluoronaphthalene Related Literature
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Additional information on 2-Acetyl-6-fluoronaphthalene
Comprehensive Overview of 2-Acetyl-6-fluoronaphthalene (CAS No. 33627-02-0): Properties, Applications, and Industry Insights
2-Acetyl-6-fluoronaphthalene (CAS No. 33627-02-0) is a fluorinated naphthalene derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its acetyl and fluoro functional groups, exhibits unique chemical properties that make it valuable for synthesizing advanced intermediates. With the growing demand for fluorinated organic compounds in drug discovery, 2-Acetyl-6-fluoronaphthalene is increasingly studied for its potential in developing bioactive molecules and high-performance materials.
The molecular structure of 2-Acetyl-6-fluoronaphthalene combines a naphthalene backbone with a fluorine atom at the 6-position and an acetyl group at the 2-position. This configuration enhances its reactivity in cross-coupling reactions, a feature highly sought after in organofluorine chemistry. Researchers have explored its utility in constructing heterocyclic frameworks, which are pivotal in designing agrochemicals and pharmaceutical intermediates. Its lipophilicity and electron-withdrawing effects further contribute to its versatility in synthetic applications.
In recent years, the surge in AI-driven drug discovery has amplified interest in compounds like 2-Acetyl-6-fluoronaphthalene. Computational models frequently highlight fluorinated naphthalenes as key building blocks for targeted therapies, particularly in oncology and central nervous system (CNS) disorders. The compound’s structural tunability aligns with the trend of fragment-based drug design, where small molecules are optimized for binding affinity and metabolic stability.
From an industrial perspective, 2-Acetyl-6-fluoronaphthalene is synthesized through Friedel-Crafts acylation followed by halogenation. Manufacturers prioritize high-purity grades (>98%) to meet the stringent requirements of GMP-compliant production. The compound’s stability under ambient conditions and compatibility with green chemistry protocols (e.g., solvent-free reactions) further bolster its appeal for sustainable fine chemical synthesis.
Environmental and regulatory considerations are also critical. While 2-Acetyl-6-fluoronaphthalene is not classified as hazardous, its handling requires adherence to REACH and OSHA guidelines. The fluoroaromatic moiety necessitates proper waste management to minimize ecological impact, reflecting the industry’s shift toward eco-friendly fluorination techniques.
Emerging applications include its use in organic electronics, where fluorinated naphthalenes enhance charge transport in OLEDs and photovoltaic materials. Additionally, its role in metal-organic frameworks (MOFs) for gas storage and catalysis is under investigation, aligning with the global push for renewable energy solutions.
For researchers sourcing 2-Acetyl-6-fluoronaphthalene, factors like supplier reliability, batch-to-batch consistency, and analytical documentation (e.g., NMR, HPLC) are paramount. The compound’s price volatility, influenced by fluorine supply chains, underscores the need for strategic procurement in R&D budgeting.
In summary, 2-Acetyl-6-fluoronaphthalene (CAS No. 33627-02-0) exemplifies the intersection of traditional organic synthesis and cutting-edge technology. Its multifaceted applications—from drug development to advanced materials—position it as a compound of enduring relevance in the chemical sciences.
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